1H-pyrrolo[3,2-h]quinolin-8-amine
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Overview
Description
1H-Pyrrolo[3,2-h]quinoline-8-amine is a tricyclic aromatic compound with a unique structure that includes a pyrrole ring fused to a quinoline systemThe tricyclic structure provides a non-linear hydrogen-bonding surface, making it a versatile molecule for binding to specific DNA sequences .
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-h]quinoline-8-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an amine with a diketone under acidic conditions.
Fusion with Quinoline: The pyrrole ring is then fused with a quinoline derivative through a cyclization reaction, often mediated by a Lewis acid catalyst.
Introduction of the Amine Group:
Chemical Reactions Analysis
1H-Pyrrolo[3,2-h]quinoline-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group, where various alkyl or acyl groups can be introduced.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[3,2-h]quinoline-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for metal complexes.
Biology: The compound has been studied for its ability to bind to specific DNA sequences, making it a potential tool for gene regulation studies.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-h]quinoline-8-amine involves its ability to bind to specific DNA sequences through hydrogen bonding and π-π interactions. The tricyclic structure provides a complementary surface for binding to thymine bases in DNA. This binding can disrupt normal DNA function, making it a useful tool for studying gene regulation and potential therapeutic applications .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-h]quinoline-8-amine can be compared with other similar compounds, such as:
Quinoline: Lacks the pyrrole ring and has lower binding affinity to DNA.
Pyrrolo[2,3-f]quinoline: Another tricyclic compound with different ring fusion, leading to different binding properties.
Pyrroloquinoline quinone: A compound with a similar name but different structure and biological activity.
Properties
IUPAC Name |
9H-pyrrolo[3,2-h]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6,14H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVVOJYMNGCZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NC2=C3C1=CC=C(N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80077-07-2 |
Source
|
Record name | 1H-pyrrolo[3,2-h]quinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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